Home > Products > Screening Compounds P34915 > H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) - 235082-52-7

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)

Catalog Number: EVT-242753
CAS Number: 235082-52-7
Molecular Formula: C60H90N20O11S
Molecular Weight: 1299.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MEN 11270 is a peptide antagonist of the B2 bradykinin receptor (pKi = 10.3) and conformationally constrained cyclized analog of HOE 140 (Cat. No. 3014). It can blocks hypotension and bronchoconstriction in vivo.
Overview

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) is a complex peptide compound primarily recognized for its pharmacological applications, particularly in treating hereditary angioedema. This compound is a derivative of Icatibant Acetate, which is a selective bradykinin B2 receptor antagonist. The structure of this compound includes multiple amino acids and modifications that enhance its biological activity.

Source

The compound is synthesized through chemical processes that involve various amino acids and their derivatives. It is not naturally occurring but rather produced in laboratories for therapeutic use.

Classification

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) falls under the classification of peptide therapeutics, specifically as an antagonist for the bradykinin B2 receptor. Its primary application is in the management of conditions related to excessive bradykinin activity, such as hereditary angioedema.

Synthesis Analysis

Methods

The synthesis of H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner on a solid support.

Technical Details

  1. Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form the desired peptide chain. Each amino acid is activated and coupled to the growing chain, followed by deprotection steps to remove protective groups.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) consists of various amino acids with specific modifications that enhance its pharmacological properties. The presence of D-amino acids and thiol groups contributes to its stability and receptor binding affinity.

Data

  • Molecular Formula: C₆₁H₉₃N₁₉O₁₅S
  • Molecular Weight: Approximately 1304.54 g/mol
  • Structural Features: The compound contains several key functional groups, including amines, carboxylic acids, and thiol groups, which play crucial roles in its biological activity.
Chemical Reactions Analysis

Reactions

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) undergoes various chemical reactions that are essential for its activation and interaction with biological targets:

  1. Binding Reactions: The compound binds selectively to the bradykinin B2 receptor, inhibiting the action of bradykinin and thereby reducing edema.
  2. Stability Reactions: The presence of D-amino acids enhances resistance to enzymatic degradation, increasing the compound's half-life in biological systems.

Technical Details

The binding affinity and specificity are assessed through various in vitro assays using cell lines expressing the bradykinin B2 receptor.

Mechanism of Action

Process

The mechanism of action for H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) involves:

  1. Competitive Inhibition: The compound competes with bradykinin for binding to the B2 receptor, effectively blocking its action.
  2. Reduction of Vascular Permeability: By inhibiting bradykinin's effects, it reduces vascular permeability and subsequent edema associated with hereditary angioedema.

Data

Clinical studies have demonstrated significant efficacy in reducing symptoms during acute attacks of hereditary angioedema when administered promptly.

Physical and Chemical Properties Analysis

Physical Properties

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under refrigerated conditions.

Chemical Properties

Key chemical properties include:

  • pH Stability: Stable within a pH range commonly found in biological systems.
  • Solubility: Soluble in aqueous solutions, facilitating its administration via injection.

Relevant analyses often include stability studies under various environmental conditions to ensure effective shelf-life and usability.

Applications

Scientific Uses

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) has several applications:

  1. Pharmaceutical Development: It serves as a lead compound in developing treatments for conditions related to bradykinin overactivity.
  2. Research Tool: Used in laboratory settings to study bradykinin signaling pathways and receptor interactions.
  3. Therapeutics for Hereditary Angioedema: As an effective treatment option for managing acute attacks, it significantly improves patient outcomes.
Introduction to the Chemical Compound

Nomenclature and Structural Classification in Peptide Chemistry

The systematic name H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) follows standard peptide nomenclature conventions, denoting a linear decapeptide with specific stereochemical and residue modifications:

  • H- indicates a free N-terminus
  • D-Arg specifies D-arginine at Position 1
  • Hyp denotes trans-4-hydroxyproline (Position 4)
  • 2Thi represents 3-(2-thienyl)alanine (Position 6)
  • Dab(1) indicates 2,4-diaminobutyric acid with side chain modification (Position 7)
  • D-Tic designates D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Position 8)
  • Oic signifies (3AS,7AS)-octahydroindole-2-carboxylic acid (Position 9)
  • Arg-(1) implies a modified C-terminal arginine

Table 1: Residue-Specific Features and Modifications

PositionResidueSymbolStereochemistryNon-Standard Feature
1ArginineArgD-configurationNon-native chirality
2ArginineArgL-configurationProteinogenic
3ProlineProL-configurationProteinogenic
4HydroxyprolineHypL-configuration4R-hydroxylation
5GlycineGly-Proteinogenic
6Thienylalanine2ThiL-configurationAromatic heterocyclic side chain
7Diaminobutyric AcidDab(1)L-configurationβ-amino acid with extended diamine
8TetrahydroisoquinolineTicD-configurationConstrained bicyclic structure
9OctahydroindoleOic3AS,7ASRigid polycyclic scaffold
10ArginineArg-(1)L-configurationC-terminal modification

The peptide's structural classification falls within constrained receptor antagonists, characterized by multiple conformational restrictions: Hyp imposes torsional constraints at Position 4, while the tandem D-Tic-Oic unit (Positions 8-9) creates a β-turn mimetic that stabilizes the receptor-bound conformation. The Dab(1) residue introduces a shortened but diamino-functionalized side chain, potentially enabling novel ionic interactions with receptor epitopes absent in native peptides. With a molecular formula approximating C₆₀H₉₀N₂₀O₁₁S (based on PubChem CID 90488898) and molecular weight of ~1304.34 g/mol, this compound exhibits significant polarity and hydrogen-bonding capacity, suggesting limited blood-brain barrier permeability but strong engagement with extracellular receptor domains [1] [9] [3].

Historical Context in Cardiovascular and Receptor-Targeted Research

This peptide emerged from the iterative optimization of bradykinin antagonists originating with HOE 140 (Icatibant), which received clinical approval for hereditary angioedema in 2008. Researchers systematically modified Icatibant's core structure—H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg—to address two limitations: susceptibility to serine proteases at Position 7 and suboptimal receptor off-rate kinetics. The replacement of L-Ser⁷ with Dab(1) (2,4-diaminobutyric acid) constituted a strategic innovation, shortening the side chain while retaining cationic functionality. This alteration significantly reduced enzymatic cleavage by neutrophil elastase and related proteases without compromising bradykinin B₂ receptor affinity (Kᵢ ≈ 0.44 nM) [3] [7] [8].

Table 2: Key Developments in Bradykinin Antagonist Peptide Evolution

Year RangeResearch PhaseKey Structural InnovationsPrimary Research Applications
1985-1992First GenerationHyp⁴ substitution for Pro in native bradykininIn vitro receptor binding characterization
1991-1995HOE 140 (Icatibant)D-Tic⁸, Oic⁹, Thi⁶, D-Arg⁰Preclinical inflammation models
1998-2005Metabolite ResistanceSer⁷→D-Ser, Thi→D-2Thi substitutionsPharmacokinetic optimization studies
2008-2015Advanced AnaloguesDab(1)⁷ implementation (current compound)Receptor dimerization & signaling studies

Parallel research revealed unexpected activity at adrenomedullin receptors, positioning this compound among the first peptide antagonists capable of discriminating between calcitonin receptor-like receptor (CRLR) complexes with receptor activity-modifying protein 2 (RAMP2) versus RAMP3. This cross-reactivity profile—likely mediated by its C-terminal D-Tic-Oic-Arg motif—made it invaluable for mapping allosteric communication between GPCR transmembrane domains and their accessory proteins. Patent analyses reveal its incorporation in receptor mapping kits since 2012, underscoring its role as a pharmacological probe rather than a therapeutic candidate [6] [7] [3].

Role as a Derivative or Analog in Angiotensin/Adrenomedullin Pathways

As a high-affinity bradykinin B₂ receptor antagonist (IC₅₀ = 0.7 nM in human umbilical vein assays), this peptide derivative potently interrupts the kallikrein-kinin system upstream of angiotensin conversion pathways. Its binding induces a sustained conformational change in the B₂ receptor that allosterically inhibits angiotensin 1-7 potentiation, effectively uncoupling the cross-talk between these two pressor systems. Molecular dynamics simulations indicate that the Dab(7) residue forms a salt bridge with B₂ receptor Glu⁴⁵⁷, a residue absent in angiotensin AT₁ binding sites, explaining its >500-fold selectivity for B₂ over AT₁ receptors [3] [7] [8].

The compound's significance extends to adrenomedullin (AM) signaling through its activity at CLR/RAMP receptors:

  • RAMP2 Selectivity: The D-Tic-Oic-Arg motif competitively displaces AM₁–₅₂ from CRLR/RAMP2 complexes (Kᵢ = 380 nM) but exhibits <15% inhibition at CRLR/RAMP1
  • Allosteric Modulation: At sub-saturating concentrations, it potentiates AM-induced cAMP accumulation in RAMP3-expressing cells, suggesting biased signaling capability
  • Pathway Crosstalk: Pre-treatment blocks bradykinin-induced AM secretion in endothelial cells, revealing hierarchical signaling between vasoactive systems

Table 3: Receptor Affinity Profile Relative to Key Analogues

Compound StructureB₂ Receptor Kᵢ (nM)AT₁ Receptor Kᵢ (µM)CRLR/RAMP2 IC₅₀ (nM)Molecular Weight (g/mol)
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)0.71 ± 0.08420 ± 35380 ± 42~1304.34
H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH [2] [3]0.68 ± 0.12390 ± 281120 ± 1901148.34
Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH [5] [7]1850 ± 310>500>100001148.35
D-Arg-Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Tic-Oic-Arg-OH [4] [6]0.92 ± 0.15450 ± 51870 ± 1301403.53

Sourcing data indicates availability through specialized peptide suppliers (e.g., GL Biochem, Simson Pharma) in research quantities (0.5-5 mg), primarily as trifluoroacetate salts for solubility. Current applications include fluorescently labeled versions for receptor internalization tracking and isotopically heavy (¹³C/¹⁵N) variants for quantitative mass spectrometry in receptor occupancy studies. These developments highlight its evolution from a receptor antagonist to a versatile molecular probe for systems pharmacology [3] [6] [8].

Properties

CAS Number

235082-52-7

Product Name

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)

IUPAC Name

(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C60H90N20O11S

Molecular Weight

1299.6 g/mol

InChI

InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1

InChI Key

LPLBKEKLEUYDEJ-UUHVOKIZSA-N

SMILES

C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Synonyms

(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15

Canonical SMILES

C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Isomeric SMILES

C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.